molecular formula C5H6N2O2 B3392548 5-Methylisoxazole-4-carboxamide CAS No. 1097817-28-1

5-Methylisoxazole-4-carboxamide

Cat. No. B3392548
CAS RN: 1097817-28-1
M. Wt: 126.11 g/mol
InChI Key: RRGRQQFUASVDPO-UHFFFAOYSA-N
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Description

5-Methylisoxazole-4-carboxamide is a derivative of isoxazole, a five-membered heterocyclic compound. It is used in the synthesis of various isoxazole-based amides . These amides have been evaluated for their anti-inflammatory, ulcerogenic, and antimicrobial activity .


Synthesis Analysis

Isoxazole-based amides, including 5-Methylisoxazole-4-carboxamide, are synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines . The synthesized compounds are characterized by analysis of spectroscopic data .


Chemical Reactions Analysis

The chemical reactions involving 5-Methylisoxazole-4-carboxamide primarily include its use as a reactant in the synthesis of various isoxazole-based amides . These reactions are characterized by the formation of new bonds and the generation of new compounds with potential biological activity .

Safety and Hazards

The safety data sheet for 5-Methylisoxazole-4-carboxamide suggests that it may cause skin irritation and serious eye damage . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

Mechanism of Action

Target of Action

The primary target of 5-Methylisoxazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid present in cell membranes into inflammatory mediators such as prostaglandins (PGs), prostacyclins, and thromboxanes .

Mode of Action

5-Methylisoxazole-4-carboxamide interacts with the active site of the COX-2 enzyme . The compound’s interaction with COX-2 inhibits the enzyme’s activity, thereby reducing the production of inflammatory mediators . This results in a decrease in inflammation and swelling .

Biochemical Pathways

The inhibition of the COX-2 enzyme by 5-Methylisoxazole-4-carboxamide affects the arachidonic acid pathway . This pathway is responsible for the production of inflammatory mediators. By inhibiting COX-2, the compound reduces the production of these mediators, thereby alleviating inflammation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 5-Methylisoxazole-4-carboxamide have been studied in silico . These studies suggest that the compound has good oral drug-like behavior and a non-toxic nature . .

Result of Action

The primary result of 5-Methylisoxazole-4-carboxamide’s action is a significant reduction in inflammation . In a carrageenan-induced albino rat paw edema assay, compounds related to 5-Methylisoxazole-4-carboxamide exhibited 92.85–93.57% edema inhibition after 5 hours . Additionally, these compounds showed good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .

properties

IUPAC Name

5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGRQQFUASVDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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